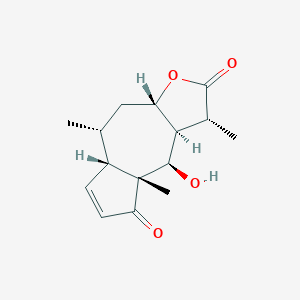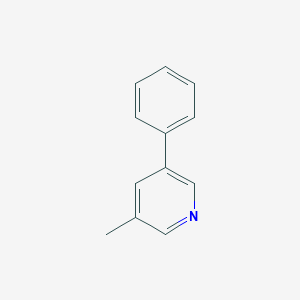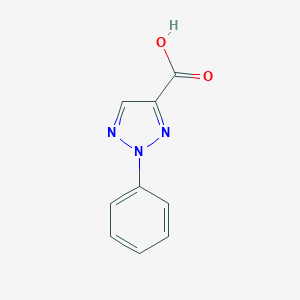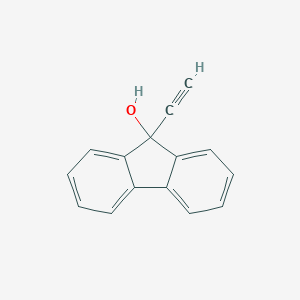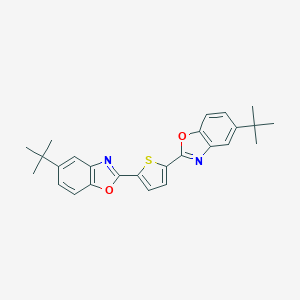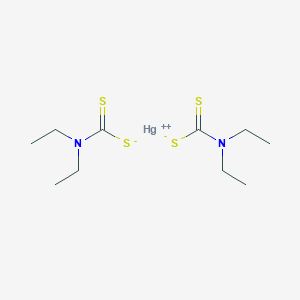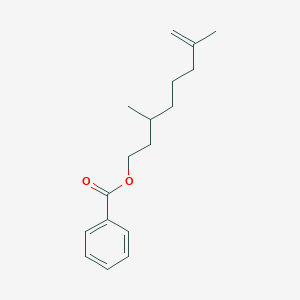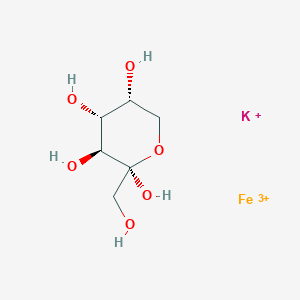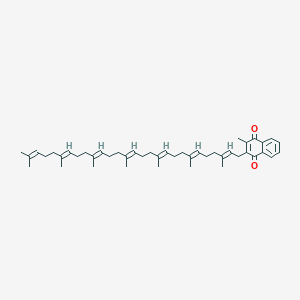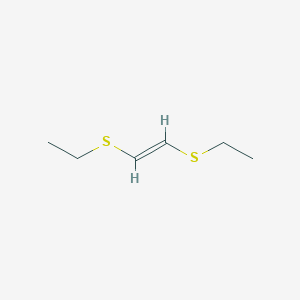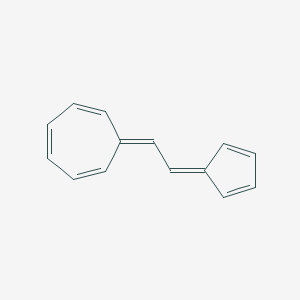
Sesquifulvadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sesquifulvadiene is a natural sesquiterpene that has been isolated from the essential oil of the Chinese medicinal herb, Ferula ferulaeoides. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of sesquifulvadiene is not fully understood. However, studies have shown that sesquifulvadiene exerts its biological activities by modulating various signaling pathways. For example, sesquifulvadiene has been found to inhibit the NF-κB signaling pathway, which plays a key role in inflammation. Sesquifulvadiene has also been shown to activate the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
Sesquifulvadiene has been found to have several biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Sesquifulvadiene can also scavenge free radicals and protect cells from oxidative damage. In addition, sesquifulvadiene has been found to induce apoptosis and inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of sesquifulvadiene is its wide range of biological activities, which makes it a promising candidate for drug development. Sesquifulvadiene is also easy to synthesize, making it suitable for large-scale production. However, one of the limitations of sesquifulvadiene is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on sesquifulvadiene. One area of research could be the development of sesquifulvadiene-based drugs for the treatment of inflammatory diseases and cancer. Another area of research could be the investigation of the mechanism of action of sesquifulvadiene and its effects on various signaling pathways. Additionally, future research could focus on improving the solubility of sesquifulvadiene to make it more suitable for use in experiments.
Métodos De Síntesis
Sesquifulvadiene can be synthesized by the catalytic hydrogenation of farnesol using Pd/C as a catalyst. The yield of sesquifulvadiene can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time. This synthesis method is simple and efficient, making it suitable for large-scale production of sesquifulvadiene.
Aplicaciones Científicas De Investigación
Sesquifulvadiene has been found to possess a wide range of biological activities, making it a promising candidate for drug development. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Sesquifulvadiene also has antioxidant properties and can scavenge free radicals, protecting cells from oxidative damage. In addition, sesquifulvadiene has been found to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propiedades
Número CAS |
13822-93-0 |
|---|---|
Nombre del producto |
Sesquifulvadiene |
Fórmula molecular |
C14H12 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
7-(2-cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C14H12/c1-2-4-8-13(7-3-1)11-12-14-9-5-6-10-14/h1-12H |
Clave InChI |
KIJLBJAMTGNATM-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(=CC=C2C=CC=C2)C=C1 |
SMILES canónico |
C1=CC=CC(=CC=C2C=CC=C2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



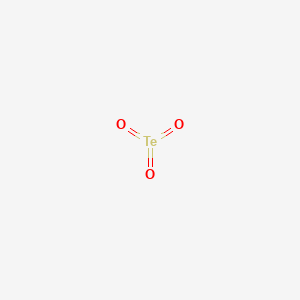
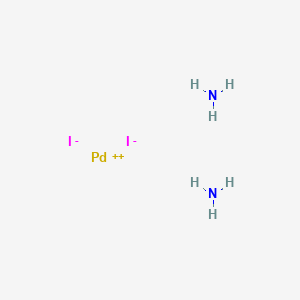
![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
